N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide
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Overview
Description
Preparation Methods
The synthesis of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:
Formation of the imidazo[1,2-b]pyridazin-3-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethynyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents.
Final coupling to form the benzamide structure: This step involves the use of amide bond formation techniques, often employing coupling reagents like EDCI or HATU.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for its ability to inhibit BCR-ABL kinase, including the T315I mutant.
Cancer Research: Its ability to inhibit kinase activity makes it a candidate for cancer treatment, particularly in chronic myeloid leukemia (CML) research.
Biological Studies: It is used in studies to understand the molecular mechanisms of kinase inhibition and its effects on cell proliferation.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting kinase-related diseases.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells expressing the target kinase .
Comparison with Similar Compounds
Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- can be compared with other kinase inhibitors, such as:
Imatinib: A well-known BCR-ABL kinase inhibitor used in the treatment of CML.
Dasatinib: Another BCR-ABL inhibitor with a broader spectrum of activity.
Nilotinib: A selective BCR-ABL inhibitor with improved potency and selectivity.
The uniqueness of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- lies in its ability to inhibit the T315I mutant of BCR-ABL kinase, which is resistant to many other inhibitors .
Properties
CAS No. |
1638194-04-3 |
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Molecular Formula |
C24H17F3N4O2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide |
InChI |
InChI=1S/C24H17F3N4O2/c1-15-4-5-17(11-16(15)7-9-20-13-28-22-3-2-10-29-31(20)22)23(33)30-19-8-6-18(14-32)21(12-19)24(25,26)27/h2-6,8,10-13,32H,14H2,1H3,(H,30,33) |
InChI Key |
XHABLRZVDSDYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CO)C(F)(F)F)C#CC3=CN=C4N3N=CC=C4 |
Origin of Product |
United States |
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